Eniporide
Overview
Description
Eniporide is a potent sodium-hydrogen exchanger (NHE) inhibitor, specifically targeting the NHE1 isoform. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of cardiovascular diseases and ischemia-reperfusion injury .
Mechanism of Action
Target of Action
Eniporide is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) . NHE1 is a major regulator of intracellular pH and is found on the plasma membrane of cardiac myocytes . It plays a crucial role in regulating ion exchange between the cell’s interior and exterior .
Mode of Action
This compound specifically inhibits the NHE1 isoform, preventing the exchange of sodium ions (Na+) with hydrogen ions (H+) across the cell membrane . This inhibition helps maintain the pH balance within cells, preventing internal acidification that could lead to cell death through apoptosis .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with an average half-life of approximately 2 hours . The mean total body clearance is 34.4 L/h, and the mean volume of distribution (Vdss) is 77.5 L . An average of 43% of the dose is recovered unchanged from urine . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
This compound’s inhibition of NHE1 has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models . In the context of cancer, it has been observed that this compound can inhibit the growth and survival of cancer cell spheroids . These effects were found to be nhe1-independent, suggesting that this compound may have additional mechanisms of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a central role in drug resistance by limiting the exposure of tumor cells to anti-cancer drugs . Additionally, the compound’s accumulation in spheroids was associated with marked vacuolization, apparent autophagic arrest, ER stress, mitochondrial- and DNA damage, and poly-ADP-ribose-polymerase (PARP) cleavage, indicative of severe stress and paraptosis-like cell death .
Biochemical Analysis
Biochemical Properties
Eniporide interacts with the Na+/H+ exchanger isoform 1 (NHE-1), inhibiting its function . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of pH levels within cells .
Cellular Effects
This compound’s inhibition of NHE-1 has significant effects on various types of cells and cellular processes. It influences cell function by regulating pH levels, impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, an elevated NHE1 activity can be correlated with both an increase in cell pH and a decrease in the extracellular pH of tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with NHE-1 . By inhibiting NHE-1, this compound prevents the exchange of Na+ and H+ ions, thereby influencing cellular pH levels and potentially impacting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models
Metabolic Pathways
This compound, as an NHE-1 inhibitor, plays a role in the regulation of hydrogen ion dynamics, a crucial aspect of cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Eniporide can be synthesized through a series of chemical reactions involving the formation of a pyrazine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired pyrazine ring structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .
Chemical Reactions Analysis
Types of Reactions
Eniporide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
Eniporide has a wide range of scientific research applications, including:
Cardiovascular Research: This compound is studied for its potential to reduce ischemia-reperfusion injury in cardiac tissues by inhibiting the NHE1 isoform
Cancer Research: The compound has shown promise as a potential anticancer agent due to its ability to inhibit the growth and survival of cancer cells
Neuroscience: This compound is also being investigated for its neuroprotective effects in various neurological disorders.
Pharmacology: The compound is used in pharmacological studies to understand the role of NHE1 in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
Cariporide: Another potent NHE1 inhibitor with similar applications in cardiovascular and cancer research.
Amiloride: A less specific NHE inhibitor that also targets other ion channels.
EIPA (5-(N-ethyl-N-isopropyl)amiloride): A pyrazinoylguanidine-type NHE1 inhibitor with potent anticancer effects.
Uniqueness of Eniporide
This compound is unique due to its high specificity for the NHE1 isoform, making it a valuable tool for studying the role of NHE1 in various diseases. Unlike other NHE inhibitors, this compound has shown promising results in reducing ischemia-reperfusion injury and inhibiting cancer cell growth without significant off-target effects .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMBZFZZOBWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870132 | |
Record name | Eniporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176644-21-6 | |
Record name | Eniporide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniporide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENIPORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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